3-Chloro-1-(thiophen-2-yl)propan-1-one
Overview
Description
“3-Chloro-1-(thiophen-2-yl)propan-1-one” is a chemical compound with the molecular formula C7H7ClOS . It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom .
Synthesis Analysis
Thiophene derivatives are synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of “3-Chloro-1-(thiophen-2-yl)propan-1-one” consists of a thiophene ring attached to a propanone group with a chlorine atom . Thiophene is a five-membered ring made up of one sulfur atom .Chemical Reactions Analysis
Thiophene derivatives, including “3-Chloro-1-(thiophen-2-yl)propan-1-one”, can undergo various chemical reactions. For instance, thiopropamine, a thiophene derivative, is metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides. These are further deaminated by CYP2C in the liver, transforming them into inactive 1-(Thiophen-2-yl)-2-propan-2-one, a phenylacetone derivative .Scientific Research Applications
Synthesis and Derivative Formation
- Synthesis of Hydroxy Pyrazolines : Research by Parveen et al. (2008) involved converting 3-Phenyl-1-(thiophen-2-yl)prop-2-en-1-one into 2,3-dibromo-3-phenyl-1-(thiophen-2-yl)propan-1-one, leading to the formation of hydroxy pyrazolines. This process was characterized by various spectroscopic methods (Parveen, Iqbal, & Azam, 2008).
- Antimicrobial Activity Studies : Naganagowda and Petsom (2011) researched the synthesis of new compounds from 3-chloro-1-benzothiophene-2-carbonylchloride and tested them for antibacterial activity, indicating potential in antimicrobial applications (Naganagowda & Petsom, 2011).
Electropolymerization and Material Science
- Copper(II) Complex Formation : Oyarce et al. (2017) synthesized a β-diketone complex of copper(II) using 1-(thiophen-2-yl)propane-1,3-dione and studied its electropolymerization, offering insights into new materials for electronic applications (Oyarce et al., 2017).
Organic Chemistry and Drug Synthesis
- Synthesis of Chalcones and Pyrazoles : Roman (2013) utilized 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride in various alkylation and ring closure reactions to create a diverse library of compounds, demonstrating its versatility in organic synthesis and drug development (Roman, 2013).
Future Directions
Thiophene and its derivatives, including “3-Chloro-1-(thiophen-2-yl)propan-1-one”, have diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . They are used in the synthesis of advanced compounds with a variety of biological effects, making them a topic of interest for medicinal chemists . Therefore, the future directions in this field could involve the synthesis and investigation of new structural prototypes with more effective pharmacological activity .
properties
IUPAC Name |
3-chloro-1-thiophen-2-ylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClOS/c8-4-3-6(9)7-2-1-5-10-7/h1-2,5H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSLOAFIOTOHDIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428805 | |
Record name | 3-Chloro-1-(2-thienyl)-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-(thiophen-2-yl)propan-1-one | |
CAS RN |
40570-64-7 | |
Record name | 3-Chloro-1-(2-thienyl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40570-64-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-1-(2-thienyl)-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Propanone, 3-chloro-1-(2-thienyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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